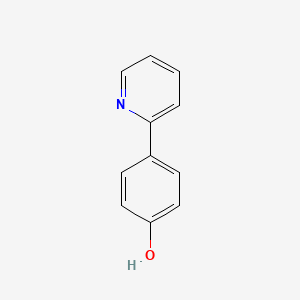

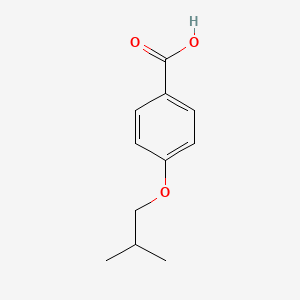

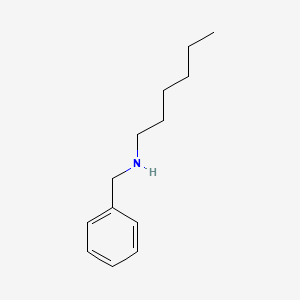

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine (MPNME) is an organic compound that has been studied for its potential applications in various scientific fields. It is a phenethylamine derivative with a unique combination of properties that make it an attractive target for research. MPNME has been studied for its use in synthesizing drugs, as a catalyst for chemical reactions, and in the development of new materials.

Scientific Research Applications

Analytical Techniques in Toxicology

- 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine, as a part of the N-benzyl phenethylamine class, has been the subject of studies developing detection methods in cases of intoxication. High-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) is one such method, proving effective for detecting and quantifying these compounds in human serum (Poklis et al., 2013), (Poklis et al., 2014).

Pharmacological Profile

- The pharmacological profile of substances related to 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine has been studied, revealing their high potency as agonists at 5-HT2A receptors, indicating a biochemical pharmacology consistent with hallucinogenic activity (Eshleman et al., 2018).

Analytical Characterization

- Analytical characterization of N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, which include structures similar to 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine, has been conducted. Techniques such as gas chromatography, liquid chromatography, and nuclear magnetic resonance have been used for this purpose (Zuba & Sekuła, 2013).

Potential Therapeutic Applications

- Schiff bases derived from 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine have been studied for their potential antimicrobial and antidiabetic properties, highlighting the compound's relevance in developing new therapeutics (G et al., 2023).

Metabolism and Cytochrome P450 Enzymes

- Studies on the metabolism of NBOMe compounds related to 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine have revealed the role of cytochrome P450 enzymes in their biotransformation. The major enzymes involved in their metabolism were identified as CYP3A4 and CYP2D6 (Nielsen et al., 2017).

Drug Screening and Identification

- Efforts in drug screening have identified and quantified various NBOMe derivatives, related to 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine, on blotter papers, which is significant for law enforcement and public health agencies (Poklis et al., 2015).

Synthesis Methods

- Innovative synthesis methods for compounds like 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine have been explored. For instance, the synthesis of Apremilast, involving similar chemical structures, demonstrated improved yield and potential for industrial production (Shan et al., 2015).

Legal and Regulatory Considerations

- Research also focuses on the legal aspects, with substances like 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine being placed into controlled substances schedules due to their potential for abuse and associated health risks (Federal Register, 2016).

properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14-3-5-16(6-4-14)13-18-12-11-15-7-9-17(19-2)10-8-15/h3-10,18H,11-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQXXDYBYUKDEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366331 |

Source

|

| Record name | 2-(4-METHOXYPHENYL)-N-(4-METHYLBENZYL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)ethanamine | |

CAS RN |

418781-20-1 |

Source

|

| Record name | 2-(4-METHOXYPHENYL)-N-(4-METHYLBENZYL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Ethoxy(phenyl)methyl]benzene](/img/structure/B1348383.png)

![[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1348384.png)

acetic acid](/img/structure/B1348388.png)